molecular formula C21H24N2O2S B3589560 1-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone

1-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone

Cat. No.: B3589560
M. Wt: 368.5 g/mol
InChI Key: HDRSISOQHXYKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic compound, meaning it contains atoms of at least two different elements as part of its ring structure . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions, including nucleophilic aromatic substitution . The exact reactions would depend on the specific substituents attached to the benzimidazole core .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. Generally, benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some benzimidazole derivatives have been found to have antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on their specific structure. Some benzimidazole derivatives are used as drugs and are generally safe for human consumption under the guidance of a healthcare professional, while others may be toxic or hazardous .

Future Directions

Benzimidazoles are a promising class of compounds in medicinal chemistry due to their diverse biological activities. Future research may focus on synthesizing new benzimidazole derivatives and testing their biological activities .

Properties

IUPAC Name

1-(1-benzyl-5-methoxybenzimidazol-2-yl)sulfanyl-3,3-dimethylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-21(2,3)19(24)14-26-20-22-17-12-16(25-4)10-11-18(17)23(20)13-15-8-6-5-7-9-15/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRSISOQHXYKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone
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1-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone
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1-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone
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1-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone
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1-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone
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1-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone

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